N-[Tris(hydroxymethyl)methyl]acrylamide
Overview
Description
N-[Tris(hydroxymethyl)methyl]acrylamide is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is known for its active double bond and hydroxymethyl groups, which make it highly reactive and water-soluble . It is commonly used in biochemical research, particularly as a cross-linking agent in polyacrylamide gel electrophoresis .
Mechanism of Action
Target of Action
N-[Tris(hydroxymethyl)methyl]acrylamide, also known as N-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)acrylamide, is a chemical compound that primarily targets the formation of polyacrylamide gels in biochemical research . It acts as a cross-linking agent in the polymerization process .
Mode of Action
This compound possesses an active double bond, which allows it to undergo polymerization reactions . It interacts with other molecules under certain conditions to form cross-linked polymers . The hydroxymethyl groups present in the compound enhance its water solubility .
Biochemical Pathways
The compound plays a crucial role in the formation of polyacrylamide gels, which are used in gel electrophoresis, a technique for separating proteins based on their size and charge . The cross-linking action of the compound contributes to the formation of a mesh-like structure in the gel, which facilitates the separation process.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed if it were to enter the body .
Result of Action
The primary result of the action of this compound is the formation of a polyacrylamide gel structure. This structure is crucial in biochemical research, particularly in the separation of proteins during gel electrophoresis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the polymerization process is typically carried out at room temperature. Additionally, the compound is sensitive to light and hygroscopic, so it should be stored in a cool, dark place .
Biochemical Analysis
Biochemical Properties
N-[Tris(hydroxymethyl)methyl]acrylamide plays a significant role in biochemical reactions. It is often used in biochemical research fields as a cross-linking agent in polyacrylamide gel electrophoresis . The hydroxymethyl groups present in the compound give it good water solubility . Under certain conditions, it can react with other molecules to form cross-linked polymers .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is a compound with an active double bond, which allows it to undergo polymerization reactions . This property enables it to interact with various biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are subject to the specific experimental conditions. The compound is known for its stability and does not degrade easily
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are subject to the specific cellular context. The compound’s hydrophilic nature due to its hydroxymethyl groups may influence its localization or accumulation .
Preparation Methods
N-[Tris(hydroxymethyl)methyl]acrylamide is synthesized through the reaction of aminoacrylic acid with tris(hydroxymethyl)methylamine . The reaction typically involves the use of a solvent such as water or an organic solvent, and it is carried out under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
N-[Tris(hydroxymethyl)methyl]acrylamide undergoes various types of chemical reactions due to its active double bond and hydroxymethyl groups . Some of the common reactions include:
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymers.
Substitution: It can react with other molecules to form substituted products.
Oxidation and Reduction: The hydroxymethyl groups can be oxidized or reduced under appropriate conditions.
Common reagents used in these reactions include initiators for polymerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The major products formed from these reactions are typically cross-linked polymers, substituted derivatives, and oxidized or reduced forms of the compound .
Scientific Research Applications
Comparison with Similar Compounds
N-[Tris(hydroxymethyl)methyl]acrylamide can be compared with other similar compounds such as N-hydroxyethyl acrylamide, N-(hydroxymethyl)acrylamide, and N-(3-methoxypropyl)acrylamide . These compounds share similar structural features, such as the presence of hydroxyl groups and active double bonds . this compound is unique due to its tris(hydroxymethyl)methyl group, which provides enhanced water solubility and reactivity . This makes it particularly suitable for applications requiring high solubility and cross-linking efficiency .
Properties
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-6(12)8-7(3-9,4-10)5-11/h2,9-11H,1,3-5H2,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJSQCJPSRKSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30347-69-4 | |
Record name | Tris(hydroxymethyl)acrylamidomethane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30347-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60160790 | |
Record name | N-Acryloyl-tris(hydroxymethyl)aminomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13880-05-2 | |
Record name | N-[Tris(hydroxymethyl)methyl]acrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13880-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acryloyl-tris(hydroxymethyl)aminomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acryloyl-tris(hydroxymethyl)aminomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACRYLOYL-TRIS(HYDROXYMETHYL)AMINOMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8VGY8CVF2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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